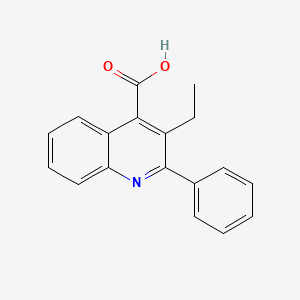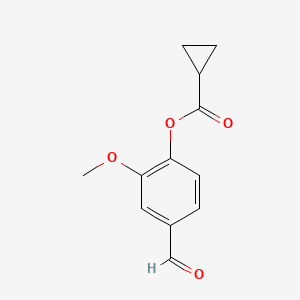
3-Ethyl-2-phenylquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2-phenylquinoline-4-carboxylic acid is a compound that belongs to the quinoline family, a class of heterocyclic aromatic organic compounds. While the specific compound is not directly mentioned in the provided papers, the papers do discuss various quinoline derivatives and their synthesis, which can provide insights into the general characteristics and potential synthesis routes for 3-Ethyl-2-phenylquinoline-4-carboxylic acid.
Synthesis Analysis
The synthesis of quinoline derivatives often involves the condensation of amino acids with other organic compounds. For example, the synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives starts from commercially available 2-aminobenzoic acids, which are converted to isatoic anhydrides and then reacted with the sodium enolate of ethyl acetoacetate . Similarly, ethyl (substituted)phenyl-4-oxothiazolidin-3-yl)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylates are prepared from reactions between aminoquinolones and arenealdehydes . These methods could potentially be adapted for the synthesis of 3-Ethyl-2-phenylquinoline-4-carboxylic acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which is a fused ring system combining a benzene ring with a pyridine ring. The papers describe various substitutions on the quinoline core that affect the compound's activity and properties. For instance, the presence of a carboxylic acid moiety at the 2 position is found to be optimal for potency in antiallergy agents . This information suggests that the 2-phenyl group in 3-Ethyl-2-phenylquinoline-4-carboxylic acid could be critical for its biological activity.
Chemical Reactions Analysis
Quinoline derivatives undergo various chemical reactions depending on their substituents. The papers mention the alkylation of a thioxoisoquinoline derivative, which results in the formation of a thioester . This indicates that 3-Ethyl-2-phenylquinoline-4-carboxylic acid could also participate in similar reactions, such as esterification or amidation, which are common for carboxylic acids.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The papers do not provide specific data on the physical properties of the compounds studied, but it can be inferred that properties such as solubility, melting point, and stability would be affected by the nature of the substituents on the quinoline core. For example, the ester group in ethyl esters is preferred for good oral absorption, suggesting that the ethyl group in 3-Ethyl-2-phenylquinoline-4-carboxylic acid may enhance its bioavailability .
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Quinoline Derivatives
Researchers have developed innovative synthetic routes to create novel quinoline derivatives, showcasing the versatility of quinoline compounds in organic chemistry. For instance, a facile and efficient synthesis route for ethyl 2-(benzofuran-2-yl)-4-phenylquinoline-3-carboxylates, alongside the corresponding acids, highlights the potential of these compounds in the development of new materials and bioactive molecules. This method allows practical access to 2-(benzofuran-2-yl)quinolines under transition-metal-free conditions, indicating a significant step towards sustainable chemistry practices (Gao et al., 2017).
Advances in Heterocyclic Chemistry
Derivatives of partially hydrogenated 3-thioxoisoquinoline-4-carboxylic acids have emerged as promising types of heterocyclic synthons. These compounds serve as intermediates in synthesizing various bioactive molecules, including those with potential applications in HIV-1 treatment and antimicrobial agents. The exploration of these derivatives illustrates the critical role of quinoline compounds in advancing medicinal chemistry and drug discovery (Dyachenko & Vovk, 2013).
Fluorescence and Material Science Applications
Quinoline derivatives have also been investigated for their potential applications in material science, particularly in developing fluorescent materials. For example, the synthesis and characterization of cadmium compounds incorporating quinoline derivatives have been reported. These compounds demonstrate interesting structural properties and fluorescence, suggesting their utility in creating new luminescent materials for various technological applications (Zha, Li, & Bing, 2011).
Contribution to Antibacterial Research
The quest for new antibacterial agents has led to the exploration of quinoline derivatives as potential antibacterial compounds. Synthesis and subsequent evaluation of certain quinoline derivatives have shown significant cytotoxicity against cancer cells, underscoring their potential in developing new anticancer and antibacterial agents. This research direction indicates the broad applicability of quinoline compounds in addressing pressing healthcare challenges (Zhao et al., 2005).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-ethyl-2-phenylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-2-13-16(18(20)21)14-10-6-7-11-15(14)19-17(13)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIGHWNCHZAVQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-2-phenylquinoline-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2,5-Dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1300786.png)
![2-[(4-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1300791.png)
![4-Imidazo[2,1-b]thiazol-6-yl-phenylamine](/img/structure/B1300793.png)

![3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B1300797.png)
![2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1300800.png)






![4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300814.png)